REACTION_SMILES
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[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:20][O-:21].[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][cH:6][c:7]([NH:10][C:11](=[O:12])[c:13]2[cH:14][n:15][c:16]([Cl:19])[cH:17][cH:18]2)[cH:8][cH:9]1.[Na+:22]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][cH:6][c:7]([NH:10][C:11](=[O:12])[c:13]2[cH:14][n:15][c:16]([O:21][CH3:20])[cH:17][cH:18]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1ccc(NC(=O)c2ccc(Cl)nc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1ccc(C(=O)Nc2ccc(C(C)C)cc2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |